Oxalylmonoguanylhydrazide
Description
Oxalylmonoguanylhydrazide (CAS 89797-67-1) is an organic compound with the molecular formula C₃H₆N₄O₂ and a molecular weight of 146.1 g/mol. Structurally, it combines a guanylhydrazine moiety (NH₂-C(=NH)-NH-NH₂) with an oxalic acid backbone, forming a unique hybrid that enables diverse chemical reactivity . Key properties include:
- Physical State: Crystalline powder.
- Solubility: Poor in cold water; insoluble in most organic solvents.
- Functional Groups: Contains both hydrazide (-NH-NH₂) and guanidine (NH₂-C(=NH)-) groups, allowing it to act as a bidentate ligand for transition metals like Cu²⁺ and Fe³⁺ .
Its synthesis typically involves condensation reactions between oxalic acid derivatives and guanylhydrazine precursors. Applications span coordination chemistry (e.g., metal-organic frameworks) and organic synthesis (e.g., precursor for heterocyclic compounds) .
Properties
Molecular Formula |
C12H12N5O10P |
|---|---|
Molecular Weight |
417.22 g/mol |
IUPAC Name |
[1-[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]-2,3-dioxocyclopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C12H12N5O10P/c13-11-15-8-2(9(22)16-11)14-1-17(8)10-4(19)3(18)7(26-10)12(5(20)6(12)21)27-28(23,24)25/h1,3-4,7,10,18-19H,(H2,23,24,25)(H3,13,15,16,22)/t3-,4+,7-,10+/m0/s1 |
InChI Key |
UBWNYTDAVGRMGJ-RCQZORRVSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)C4(C(=O)C4=O)OP(=O)(O)O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of oxalylmonoguanylhydrazide involves the reaction of oxalyl chloride with aminoguanidine bicarbonate . The reaction typically takes place in an organic solvent such as ethanol or methanol, under controlled temperature conditions. The product is then purified through recrystallization or other suitable purification techniques. Industrial production methods may involve scaling up this synthetic route while ensuring compliance with good manufacturing practices (GMP) and maintaining high purity standards.
Chemical Reactions Analysis
Oxalylmonoguanylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding hydrazides and guanidine derivatives.
Scientific Research Applications
Oxalylmonoguanylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of oxalylmonoguanylhydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Oxalylmonoguanylhydrazide belongs to the hydrazide family, which includes structurally related compounds with varying functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differentiators:
Functional Groups: this compound uniquely integrates guanidine (basic) and hydrazide (reducing) groups, enabling dual reactivity in acid-base and redox reactions . Oxalyldihydrazide lacks guanidine but has two hydrazide groups, enhancing its metal-chelating capacity .
Coordination Chemistry: this compound forms stable complexes with transition metals due to its bidentate nature, whereas Guanylhydrazine primarily acts as a monodentate ligand .
Biological Relevance: Guanylhydrazine derivatives exhibit antiviral and anticancer activities, but this compound’s bioactivity remains underexplored .
Table 2: Solubility and Reactivity
| Compound | Solubility in Water | Reactivity with Metals | Thermal Stability |
|---|---|---|---|
| This compound | Poor | High (Cu²⁺, Fe³⁺) | Moderate |
| Oxalyldihydrazide | Moderate | High (Ni²⁺, Co²⁺) | High |
| Guanylhydrazine | High | Low | Low |
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